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Compound of Interest

Compound Name: 3-Methylcyclohex-2-en-1-ol

Cat. No.: B1293851

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in
chemical and pharmaceutical sciences for the structural elucidation of organic molecules. This
application note provides a detailed guide to the NMR spectral interpretation of 3-
Methylcyclohex-2-en-1-ol, a cyclic alcohol with applications in fragrance and synthetic
chemistry. A thorough understanding of its *H and 3C NMR spectra is crucial for its
identification, purity assessment, and for monitoring chemical transformations. This document
outlines the protocols for sample preparation and data acquisition, presents a detailed analysis
of its NMR spectra, and provides a visual workflow for the interpretation process.

Data Presentation

The structural assignment of 3-Methylcyclohex-2-en-1-ol is based on the analysis of its *H
and 13C NMR spectra. The following tables summarize the expected chemical shifts and

coupling constants.
Structure of 3-Methylcyclohex-2-en-1-ol:

Table 1: *H NMR Spectral Data of 3-Methylcyclohex-2-en-1-ol (CDCls, 400 MHz)
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Chemical Coupling
Proton . L. ) .
Label Shift (9, Multiplicity Constant (J, Integration Assignment
abe
ppm) Hz)
H1 ~4.16 brs - 1H CH-OH
H2 ~5.49 brs - 1H C=CH
H4ax ~2.05-1.95 m - 1H Axial CH2
Equatorial
H4eq ~2.05-1.95 m - 1H
CH:
H5ax ~1.80-1.70 m - 1H Axial CH2
Equatorial
H5eq ~1.80-1.70 m - 1H
CH2
H6ax ~1.65-1.50 m - 1H Axial CHz
Equatorial
H6eq ~1.65-1.50 m - 1H
CH:z
CHs ~1.68 S - 3H C=C-CHs
OH Variable brs - 1H OH

Note: The 'H NMR data is based on available information which may be incomplete. Broad
multiplets for the aliphatic protons are expected due to complex spin-spin coupling.

Table 2: Representative 13C NMR Spectral Data of 3-Methylcyclohex-2-en-1-ol (CDCIs, 100
MHz)
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Carbon Label Chemical Shift (6, ppm) Assignment
C1 ~68.5 CH-OH

Cc2 ~125.0 C=CH

c3 ~138.0 C=C(CHs)

C4 ~30.0 CH:z

C5 ~19.0 CH2

C6 ~35.0 CH:z

CHs ~23.0 C=C-CHs

Disclaimer: Due to the limited availability of experimental 13C NMR data for 3-Methylcyclohex-
2-en-1-ol in public databases, the values presented in Table 2 are representative chemical
shifts based on analogous structures and theoretical predictions. These values should be used
as a guide for spectral interpretation.

Experimental Protocols
Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a sample of 3-Methylcyclohex-2-
en-1-ol for NMR analysis.

Materials:

3-Methylcyclohex-2-en-1-ol (5-10 mg for *H NMR, 20-50 mg for 3C NMR)
o Deuterated chloroform (CDCIs)

e NMR tube (5 mm diameter)

o Pasteur pipette

e Small vial

o Cotton or glass wool
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Procedure:

Weigh the required amount of 3-Methylcyclohex-2-en-1-ol and place it in a clean, dry vial.
o Add approximately 0.6-0.7 mL of deuterated chloroform (CDCI3) to the vial.

o Gently swirl or vortex the vial to ensure the sample is completely dissolved.

e Place a small plug of cotton or glass wool into a Pasteur pipette.

« Filter the solution through the plugged pipette directly into the NMR tube to remove any
particulate matter.

e Cap the NMR tube securely.
e Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

o The sample is now ready for NMR analysis.

Protocol 2: NMR Data Acquisition

This protocol provides typical parameters for acquiring *H and 13C NMR spectra of a small
organic molecule like 3-Methylcyclohex-2-en-1-ol on a 400 MHz NMR spectrometer.

IH NMR Acquisition Parameters:

e Pulse Program: Standard single-pulse (zg30 or similar)

e Solvent: CDCIs

e Temperature: 298 K

e Spectral Width (SWH): 12-16 ppm (e.g., 6000 - 8000 Hz)
e Number of Scans (NS): 8-16

e Relaxation Delay (D1): 1-2 seconds

o Acquisition Time (AQ): 2-4 seconds
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e Receiver Gain (RG): Auto-gain adjustment

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)

» Solvent: CDClsz

o Temperature: 298 K

e Spectral Width (SWH): 200-240 ppm (e.g., 20000 - 24000 Hz)

e Number of Scans (NS): 128-1024 (or more, depending on sample concentration)
o Relaxation Delay (D1): 2-5 seconds

e Acquisition Time (AQ): 1-2 seconds

e Receiver Gain (RG): Auto-gain adjustment

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR spectral interpretation of an
organic compound.
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 To cite this document: BenchChem. [Application Note: NMR Spectral Interpretation of 3-
Methylcyclohex-2-en-1-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293851#nmr-spectral-interpretation-of-3-
methylcyclohex-2-en-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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